

An In-Depth Technical Guide to 1,1-Diphenyl-2-propyn-1-ol

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Compound of Interest

Compound Name: 1,1-Diphenyl-2-propyn-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-Diphenyl-2-propyn-1-ol**, a versatile alkynol with significant applications in organic synthesis and as a precursor for various functional molecules. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its known applications.

Chemical Identity and Synonyms

The compound with the chemical structure of a hydroxyl group and a propynyl group attached to the same carbon, which is also bonded to two phenyl groups, is systematically named according to IUPAC nomenclature.

IUPAC Name: 1,1-diphenylprop-2-yn-1-ol[1]

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Synonyms:

- α -Ethynyl- α -phenylbenzenemethanol
- 1,1-Diphenylprop-2-yn-1-ol[1]

- Diphenylpropargyl alcohol

Physicochemical Properties

A summary of the key physical and chemical properties of **1,1-Diphenyl-2-propyn-1-ol** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O	[1]
Molecular Weight	208.26 g/mol	
CAS Number	3923-52-2	
Appearance	White to pale yellow crystalline powder	[2]
Melting Point	47-49 °C	[3]
Boiling Point	183 °C at 20 mmHg	[3]
Solubility	Insoluble in water	[1]
Storage	Store in a cool, dark place under an inert atmosphere. Air sensitive.	[2]

Synthesis of 1,1-Diphenyl-2-propyn-1-ol

1,1-Diphenyl-2-propyn-1-ol is primarily synthesized through the nucleophilic addition of an acetylide anion to the carbonyl carbon of benzophenone. The following is a representative laboratory-scale experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Ethynylation of Benzophenone

This procedure involves the in-situ generation of lithium acetylide, which then reacts with benzophenone.

Materials:

- Benzophenone
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (in hexanes)
- Acetylene gas (purified)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

- Preparation of Lithium Acetylide:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a dropping funnel, and a septum, under a positive pressure of inert gas, place anhydrous tetrahydrofuran (THF).
 - Cool the flask to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
 - Bubble purified acetylene gas through the cold THF for a period to ensure saturation.
 - Slowly add a solution of n-butyllithium in hexanes to the acetylene-saturated THF via the dropping funnel while maintaining the temperature at $-78\text{ }^{\circ}\text{C}$. The formation of a white precipitate of lithium acetylide will be observed.
- Reaction with Benzophenone:

- Dissolve benzophenone in a minimal amount of anhydrous THF in a separate flame-dried flask.
- Slowly add the benzophenone solution to the stirred suspension of lithium acetylide at -78 °C using a syringe or cannula.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of benzophenone.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Combine the organic layers and wash with brine.
 - Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure **1,1-diphenyl-2-propyn-1-ol**.

Applications in Organic Synthesis

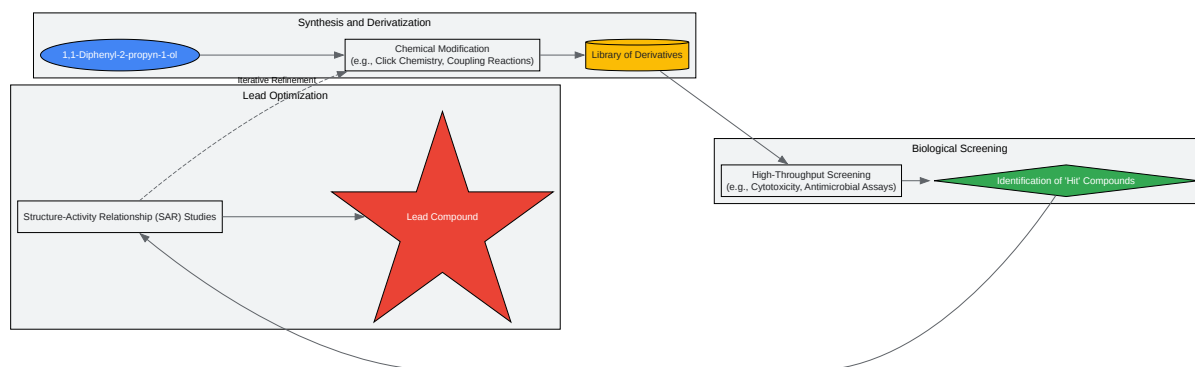
1,1-Diphenyl-2-propyn-1-ol serves as a valuable intermediate in the synthesis of a variety of organic compounds.^[1] Its utility stems from the reactivity of the hydroxyl and terminal alkyne functionalities. It is a key precursor in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.^[1]

One notable application is in the formation of ruthenium-based catalysts. For instance, it is used in the synthesis of ruthenium indenylidene complexes, which are employed in olefin metathesis reactions.

Biological Activity

While many derivatives of propargyl alcohols exhibit a range of biological activities, including antimicrobial and cytotoxic effects, specific data on the biological activity of **1,1-diphenyl-2-propyn-1-ol** itself is not extensively reported in publicly available literature. The primary role of this compound in the context of drug development is as a versatile building block for the synthesis of more complex and biologically active molecules.

The workflow for the discovery of biologically active compounds derived from **1,1-diphenyl-2-propyn-1-ol** would typically follow a path of chemical modification and subsequent biological screening.

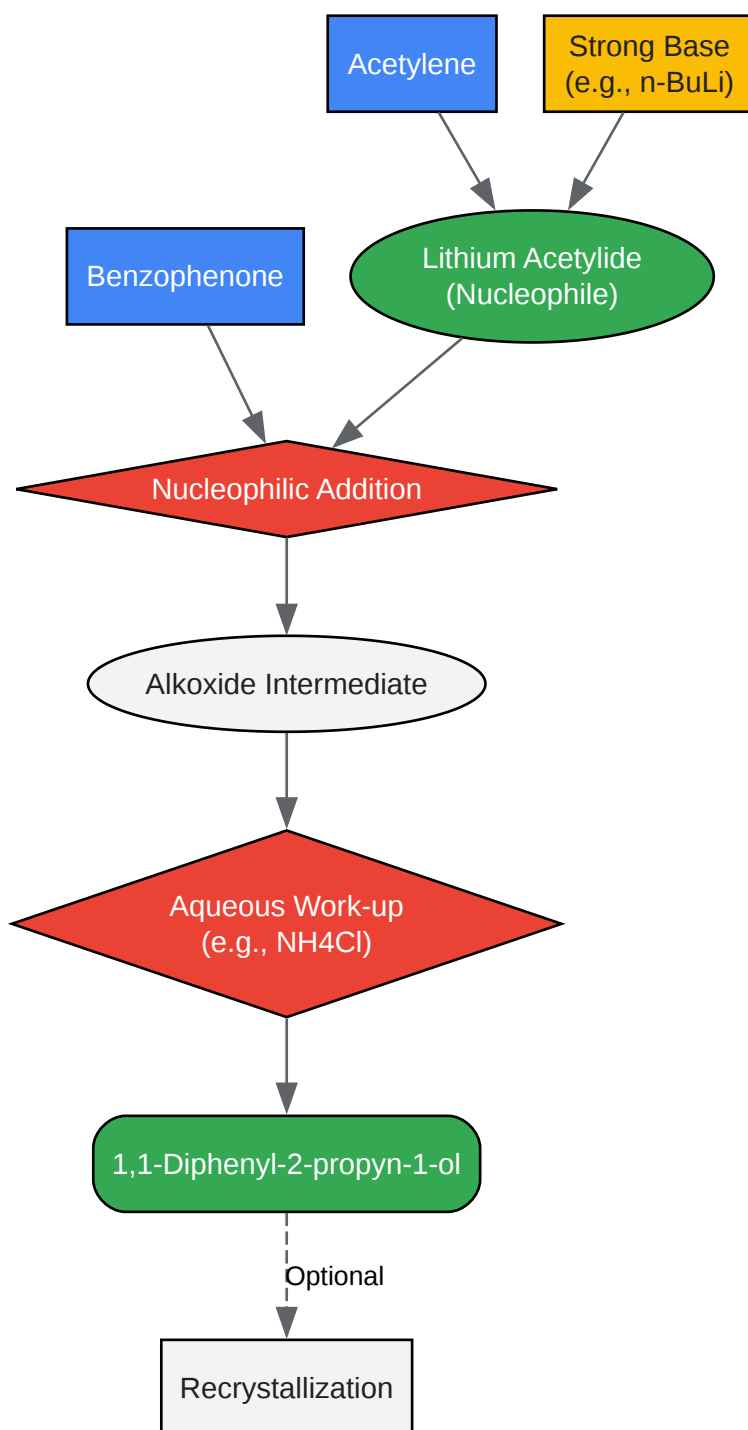


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Caption: Workflow for the development of bioactive compounds from **1,1-Diphenyl-2-propyn-1-ol**.

Logical Relationship of Synthesis Steps

The synthesis of **1,1-diphenyl-2-propyn-1-ol** follows a clear logical progression from starting materials to the final product, involving the key steps of acetylide formation, nucleophilic addition, and purification.



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Caption: Logical flow of the synthesis of **1,1-Diphenyl-2-propyn-1-ol**.

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